Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate is a synthetic organic compound that features a cyclopropylamino group and a pyrazolyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazolyl intermediate: This step involves the reaction of a suitable precursor with hydrazine to form the pyrazole ring.
Introduction of the cyclopropylamino group: The cyclopropylamine is then introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1H-pyrazol-1-yl)propanoate
- 2-(1H-pyrazol-1-yl)pyridine
- 2,6-bis(pyrazol-1-yl)pyridine
Uniqueness
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of both the cyclopropylamino group and the pyrazolyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-(cyclopropylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)10(13-9-4-5-9)8-14-7-3-6-12-14/h3,6-7,9-10,13H,2,4-5,8H2,1H3 |
InChI Key |
ALIYHHIECVGWSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CC=N1)NC2CC2 |
Origin of Product |
United States |
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